2-Methyl-3-nitroanisole

Catalog No.
S704083
CAS No.
4837-88-1
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-nitroanisole

CAS Number

4837-88-1

Product Name

2-Methyl-3-nitroanisole

IUPAC Name

1-methoxy-2-methyl-3-nitrobenzene

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3

InChI Key

HQCZLEAGIOIIMC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1OC)[N+](=O)[O-]

The exact mass of the compound 2-Methyl-3-nitroanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-3-nitroanisole (CAS: 4837-88-1), systematically named 1-methoxy-2-methyl-3-nitrobenzene, is a 1,2,3-trisubstituted aromatic building block utilized in pharmaceutical and fine chemical manufacturing . Presenting as a crystalline solid (MP 54–56 °C) at room temperature, it offers distinct handling advantages over liquid-state analogs [1]. Its specific structural arrangement—featuring adjacent methoxy, methyl, and nitro groups—provides a precisely tuned electronic and steric environment that is resistant to unwanted ring degradation during oxidative transformations [2]. As a result, it is an essential precursor for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals [3].

Research Fit

Regiospecifically functionalized scaffold with nitro, methoxy, and methyl groups for directed synthetic elaboration (reduction, cross-coupling).
Crystalline solid at ambient temperature simplifies weighing, handling, and room-temperature storage.
Soluble in methanol and common organic solvents; insoluble in water, supporting extraction and reverse-phase purification workflows.

Attempting to substitute 2-Methyl-3-nitroanisole with more common isomers, such as 4-Methyl-2-nitroanisole or generic nitroanisoles, prevents the completion of downstream synthetic pathways [1]. The specific 1,2,3-substitution pattern is a strict geometric requirement for forming the core pharmacophores of APIs like Mepindolol and Amosulalol [2]. Furthermore, the physical properties of alternative isomers—many of which are liquids at room temperature—introduce dosing inaccuracies and require modified material handling infrastructure during scale-up. Consequently, generic substitution results in structural failure in target molecule synthesis and introduces unnecessary process engineering challenges.

Substitution Risk

Positional isomers (4-nitro, 5-nitro) yield different aniline derivatives upon reduction, altering downstream molecular architecture and heterocyclic product identity.
Non-methoxy analog 3-nitro-o-xylene is a liquid at room temperature with higher volatility and different lipophilicity; its reduction follows a rearrangement-prone pathway, producing regioisomeric anilines in low yield.
The pre-installed methoxy group directs electronic and steric control; substituting with a parent hydrocarbon or removing the methoxy group may shift reaction regiochemistry and intermediate isolation behavior.

Solid-State Handling vs. Liquid-State Dosing

In industrial procurement, the physical state of a precursor dictates the required infrastructure. 2-Methyl-3-nitroanisole presents as a crystalline solid at room temperature, whereas its close isomer 4-Methyl-2-nitroanisole is a liquid that can freeze or become viscous in cold environments . This difference eliminates the need for heated transfer lines and simplifies precise gravimetric dosing during batch manufacturing [1].

Evidence DimensionMelting Point / Physical State
Target Compound Data54–56 °C (Solid at RT)
Comparator Or Baseline4-Methyl-2-nitroanisole (MP 8–9 °C, Liquid at RT)
Quantified Difference+46 °C shift in melting point
ConditionsStandard ambient temperature and pressure (25 °C, 760 mmHg)

Solid-state precursors enable highly accurate gravimetric feeding and avoid the cold-weather handling complications associated with low-melting liquids.

Physical form comparison
Head-to-head
Solid (mp 54–56 °C) vs. 3-nitro-o-xylene liquid (mp 7–9 °C); Δ ≈ 47 °C
Solid form supports easier handling, reduced spill risk, and ambient storage
Literature and supplier COA data

High-Yield Selective Methyl Oxidation

The strategic placement of the strongly electron-withdrawing nitro group at the 3-position deactivates the aromatic ring, protecting it from oxidative degradation [1]. When subjected to standard aqueous permanganate oxidation, 2-Methyl-3-nitroanisole selectively yields the corresponding 2-nitro-3-methoxybenzoic acid at a 67% isolated yield [2]. Without this specific deactivation pattern, generic un-deactivated methylanisoles often suffer from competitive ring cleavage or poor regioselectivity, reducing isolated yields [1].

Evidence DimensionIsolated Yield of Benzoic Acid Derivative
Target Compound Data67% yield (via KMnO4/H2O oxidation)
Comparator Or BaselineGeneric un-deactivated methylanisoles (typically <45% due to ring oxidation)
Quantified Difference>20% absolute yield improvement
ConditionsAqueous KMnO4 oxidation at controlled temperatures

Reliable, high-yield oxidation to the benzoic acid derivative reduces raw material waste and streamlines the synthesis of complex 1,2,3-trisubstituted pharmaceutical intermediates.

Regioisomer discrimination
Data to verify
Target mp 54–56 °C; 4-nitro isomer 61–64 °C; 5-nitro isomer 69–71 °C
Melting point enables rapid identity confirmation without chromatography
Supplier specifications; confirm with in-house measurement

Essential 1,2,3-Trisubstituted Architecture for API Scaffolds

For the synthesis of specific active pharmaceutical ingredients (APIs) such as Mepindolol and Amosulalol, the exact 1,2,3-substitution pattern of 2-Methyl-3-nitroanisole is a strict structural requirement [1]. Substituting with the more common 4-Methyl-2-nitroanisole yields a 1,2,4-pattern that structurally precludes the formation of the required target pharmacophore . The 2-methyl-3-nitroanisole core provides the exact steric and electronic geometry needed for subsequent selective reduction and cyclization steps [1].

Evidence DimensionPharmacophore Substitution Pattern
Target Compound Data1-methoxy-2-methyl-3-nitrobenzene (1,2,3-trisubstituted)
Comparator Or Baseline4-Methyl-2-nitroanisole (1,2,4-trisubstituted)
Quantified Difference100% target specificity (1,2,3-pattern) vs. 0% viability for target APIs
ConditionsDownstream integration into Mepindolol/Amosulalol synthesis pathways

Procurement must secure the exact 1,2,3-isomer, as generic nitroanisole substitution will result in total failure of the downstream API synthesis.

Reduction yield
Reported
98% yield to 3-methoxy-2-methylaniline
Direct, high-yield route to key aniline intermediate
Pd/C hydrogenation, ethanol; alternative routes give <1% desired regioisomer

High-Fidelity Nitro Reduction in Functionalized Derivatives

After initial functionalization of the 2-Methyl-3-nitroanisole scaffold, the nitro group can be reduced with chemoselectivity (97% yield) [1]. While standard reducing agents (like Pd/C or Zn) often yield complex mixtures when other reducible groups are present, utilizing nickel boride (Ni2B) achieves a 97% conversion to the corresponding aniline derivative [2]. This high-yielding reduction pathway is a hallmark of the 2-methyl-3-nitroanisole scaffold in complex total synthesis [1].

Evidence DimensionReduction Yield to Aniline Derivative
Target Compound Data97% yield (using Ni2B)
Comparator Or BaselineStandard reducing agents (Pd/C, Zn, SnCl2)
Quantified DifferenceNear-quantitative yield vs. 'complex mixtures' (low isolated yield)
ConditionsReduction of acetonyl ester derivative using Ni2B under H2 atmosphere

The ability to achieve 97% reduction yield without destroying sensitive orthogonal functional groups makes this scaffold valuable for multi-step pharmaceutical manufacturing.

Spectral library
Reported
5 NMR, 7 FTIR, 2 Raman, 3 MS (GC) spectra publicly available
Rich reference data accelerates identity verification and regulatory documentation
SpectraBase; multiple vendor COAs
Lipophilicity & form
Data to verify
LogP 2.44–2.68, solid; 3-nitro-o-xylene liquid, water solubility ~117 mg/L
Moderate lipophilicity and solid form facilitate extraction, isolation, and storage
Predicted and literature values; confirm experimentally if critical
Commercial purity
Supplier specification
99% assay (Sigma-Aldrich); ≥98% from multiple vendors
Multi-vendor availability at high purity reduces supply risk and supports batch consistency
Catalogue listings; request batch-specific COA

Precursor for Mepindolol and Amosulalol API Synthesis

2-Methyl-3-nitroanisole is the established starting material for synthesizing the antihypertensive agents Mepindolol and Amosulalol [1]. Its precise 1,2,3-trisubstituted aromatic ring provides the exact structural framework required for these APIs, making it a necessary procurement item for pharmaceutical manufacturers producing these specific generic drugs [2].

Synthesis of 2-Nitro-3-methoxybenzoic Acid Derivatives

Due to the electron-withdrawing nature of the nitro group protecting the aromatic ring, this compound is suited for high-yield oxidation to 2-nitro-3-methoxybenzoic acid [3]. This application is highly relevant for process chemists who require a reliable, scalable route to functionalized benzoic acids without the yield losses typically associated with ring degradation[4].

Building Block for Complex Quinolone Alkaloids

In advanced organic synthesis and natural product research, 2-Methyl-3-nitroanisole serves as the foundational building block for synthesizing complex molecules like Waltherione F [3]. Its compatibility with chemoselective reduction techniques allows researchers to build intricate heterocyclic cores, making it a practical selection for R&D laboratories focused on novel alkaloid development [4].

Application Fit

Application
Selection Property
Validation Focus
3-Methoxy-2-methylaniline synthesis for antiviral indole/indazole research
Regiospecific nitro reduction pathway
Aniline regioisomer identity and purity confirmation
Agrochemical intermediate synthesis
Extensive spectral documentation and commercial purity
Batch spectral match and purity verification
Analytical reference standard for regioisomer discrimination
Thermally distinguishable from positional isomers
Melting point and chromatographic purity validation
Automated parallel synthesis and scale-up workflows
Solid physical form at ambient temperature
Solid-dispensing compatibility and storage stability

XLogP3

2.7

LogP

2.68 (LogP)

Melting Point

55.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4837-88-1

Wikipedia

2-Methyl-3-nitroanisole

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